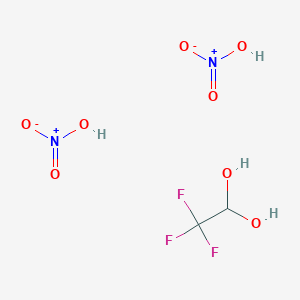
Nitric acid;2,2,2-trifluoroethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;2,2,2-trifluoroethane-1,1-diol is a chemical compound with the molecular formula C₂H₃F₃O₂. It is known for its unique properties due to the presence of both nitric acid and trifluoroethane-1,1-diol components. This compound is used in various scientific research applications and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethane-1,1-diol typically involves the reaction of trifluoroacetaldehyde with water. This reaction can be carried out under controlled conditions to ensure the purity and yield of the product . The reaction is as follows:
CF3CHO+H2O→CF3CH(OH)2
Industrial Production Methods
Industrial production of 2,2,2-trifluoroethane-1,1-diol involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride, in the presence of a palladium-containing catalyst deposited on activated charcoal . This method ensures a high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,2,2-trifluoroethanol yields trifluoroacetic acid.
Reduction: Reduction reactions can convert it into other fluorinated compounds.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid from oxidation and various fluorinated compounds from reduction and substitution reactions.
Applications De Recherche Scientifique
2,2,2-Trifluoroethane-1,1-diol is used in a wide range of scientific research applications:
Biology: It aids in protein and nucleic acid purification.
Medicine: It is involved in the synthesis of pharmaceutical compounds and intermediates.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethane-1,1-diol exerts its effects involves its function as a Lewis acid. It forms complexes with nucleophiles, facilitating the formation of carbon-carbon bonds. Additionally, it partakes in hydrogen bond formation, leading to the stabilization of reaction intermediates and the desired product formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: This compound is similar in structure but lacks the diol functionality.
Trifluoroacetic acid: This is an oxidation product of 2,2,2-trifluoroethanol and is used in organic synthesis.
Uniqueness
The presence of both nitric acid and trifluoroethane-1,1-diol components in the compound gives it unique properties, making it versatile in various applications. Its ability to form stable complexes and participate in multiple reaction pathways sets it apart from other similar compounds.
Propriétés
Numéro CAS |
55044-05-8 |
|---|---|
Formule moléculaire |
C2H5F3N2O8 |
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
nitric acid;2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C2H3F3O2.2HNO3/c3-2(4,5)1(6)7;2*2-1(3)4/h1,6-7H;2*(H,2,3,4) |
Clé InChI |
FXGICOOQRIJBQH-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


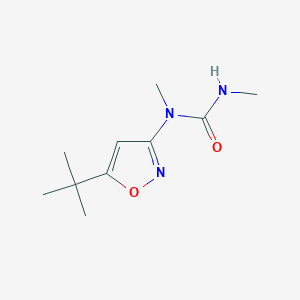

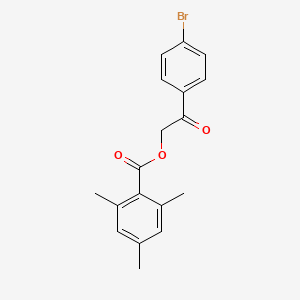
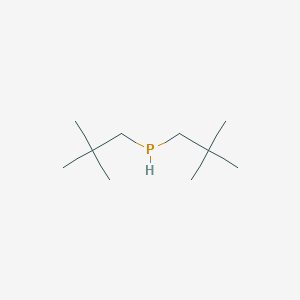
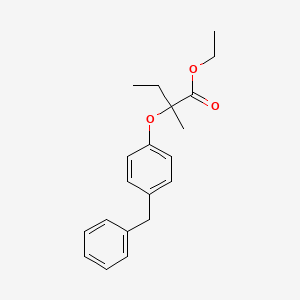
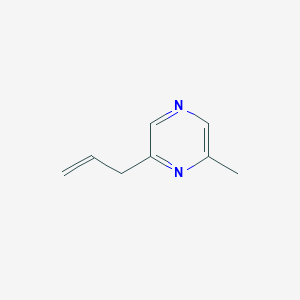

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
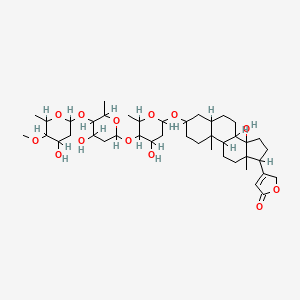


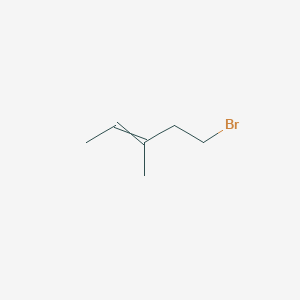
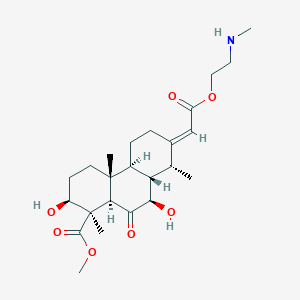
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
